5-Methoxy-3'-(trifluoromethyl)biphenyl-2-carbaldehyde
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Overview
Description
5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 3’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as dioxane and the application of heat to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s structural features make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials .
Mechanism of Action
The mechanism of action of 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .
Comparison with Similar Compounds
- 5-Methoxy-3’-(trifluoromethyl)phenylboronic acid
- 5-Methoxy-3’-(trifluoromethyl)phenylfuran-2-carbaldehyde
Comparison: Compared to similar compounds, 5-Methoxy-3’-(trifluoromethyl)biphenyl-2-carbaldehyde is unique due to the combination of its functional groups and the biphenyl core. This combination imparts distinct chemical reactivity and physical properties, making it more versatile in various applications. For example, the presence of the aldehyde group allows for further functionalization through oxidation or reduction reactions, which may not be possible with similar compounds lacking this functional group .
Properties
Molecular Formula |
C15H11F3O2 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[3-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-6-5-11(9-19)14(8-13)10-3-2-4-12(7-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
FZHNNYLIACUMLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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